![molecular formula C9H3ClFNO4 B3042186 4-Chloro-6-fluoro-3-nitrocoumarin CAS No. 527751-31-1](/img/structure/B3042186.png)
4-Chloro-6-fluoro-3-nitrocoumarin
Overview
Description
4-Chloro-6-fluoro-3-nitrocoumarin is a chemical compound with the molecular formula C9H3ClFNO4 . It is a type of coumarin, a class of compounds that have attracted extensive attention from researchers due to their various pharmacological activities .
Synthesis Analysis
The synthesis of coumarin derivatives, including 4-Chloro-6-fluoro-3-nitrocoumarin, has been a topic of interest in recent years . For instance, a series of new coumarin derivatives has been synthesized by condensation of 4-chloro-3-nitrocoumarin and the appropriate arylamine and sulfonamide in ethyl acetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-nitrocoumarin consists of a coumarin core with chlorine, fluorine, and nitro groups attached . The molecular weight of this compound is 243.58 .Scientific Research Applications
- Example : The compound has been employed in the synthesis of 4-heteroarylamino coumarins containing nitrogen and sulfur heteroatoms .
- Example : Studies have demonstrated that this compound shows promise as an electrophilic substrate in antimicrobial reactions .
Synthesis of Coumarin Derivatives
Antimicrobial Activity Studies
Precursor for Chromeno[3,4-b]pyrrol-4(3H)-ones
Mechanism of Action
Target of Action
It is known that coumarin derivatives can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific interactions of 4-Chloro-6-fluoro-3-nitrocoumarin with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Coumarin derivatives can influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination
Result of Action
It is known that coumarin derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-fluoro-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClFNO4/c10-7-5-3-4(11)1-2-6(5)16-9(13)8(7)12(14)15/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGDISWABEPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243715 | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-nitrocoumarin | |
CAS RN |
527751-31-1 | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527751-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-fluoro-3-nitro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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